Methyl 3-(2,2-diphenylacetamido)-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

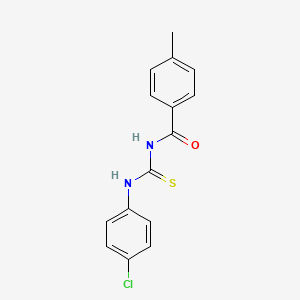

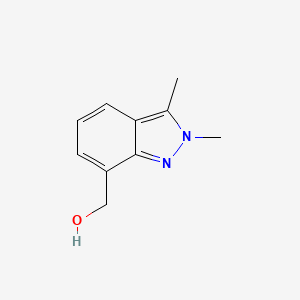

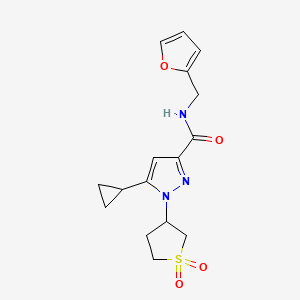

“Methyl 3-(2,2-diphenylacetamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains diphenylacetamido and carboxylate functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The thiophene ring and phenyl groups contribute to the compound’s aromaticity, while the amide and ester groups can participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the thiophene, amide, and ester groups in this compound would likely influence its solubility, reactivity, and other properties .Scientific Research Applications

Synthetic Methodologies and Reaction Mechanisms

Diphenyl Phosphorazidate in Synthesis : A study utilized diphenyl phosphorazidate (DPPA) for the one-pot synthesis of 2,2-disubstituted 3-amino-2H-azirines, showcasing a methodology that could be applicable to the synthesis or modification of related compounds, including those with thiophene and acetamido functional groups (Villalgordo et al., 1995).

Antituberculosis Activities : Research on triorganotin(IV) complexes with derivatives of diphenylacetic acid indicated antimicrobial properties, particularly against Mycobacterium tuberculosis. This highlights a potential application in the development of antimicrobial agents (Hussain et al., 2012).

Palladium-Catalyzed Reactions : A study on the methylation and arylation of C-H bonds in carboxylic acids via palladium catalysis opens pathways for modifying similar compounds to enhance their pharmaceutical or material properties (Giri et al., 2007).

Fullerene-Free Polymer Solar Cells : The synthesis of polymers incorporating thiophene units for use in non-fullerene polymer solar cells suggests applications in renewable energy technologies. This is relevant for compounds containing thiophene rings, which may serve as building blocks or additives in electronic materials (Park et al., 2017).

Antioxidant Properties

- Synthesis and Antioxidant Activity : A study on the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and their evaluation for antioxidant activity could be indicative of research avenues exploring the antioxidant potential of structurally related compounds (Gopi & Dhanaraju, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-[(2,2-diphenylacetyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO3S/c1-30-26(29)24-21(17-22(31-24)18-11-5-2-6-12-18)27-25(28)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,23H,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHMLPUJPDZKPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2649768.png)

![2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2649771.png)

![3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649776.png)

![(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649786.png)